1-Phenylpyrazole

Overview

Description

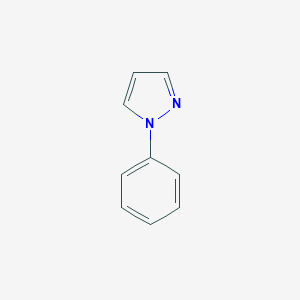

1-Phenylpyrazole is a heterocyclic aromatic compound featuring a pyrazole ring substituted at the N1 position with a phenyl group. Its molecular structure enables diverse reactivity, making it a versatile scaffold in organic synthesis, catalysis, and medicinal chemistry. Key properties include:

- Synthetic Utility: this compound undergoes directed C–H bond activation, enabling regioselective functionalization (e.g., alkenylation, halogenation) via transition metal catalysis .

- Structural Features: The phenyl and pyrazole rings form a biaryl system with slight non-planarity, as revealed by computational studies .

Preparation Methods

1-Phenylpyrazole can be synthesized through several methods. One common synthetic route involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction of phenylhydrazine with acetylacetone under acidic conditions yields this compound . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Phenylpyrazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield hydropyrazoles.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted phenylpyrazoles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Phenylpyrazole and its derivatives are recognized for their pharmacological properties. They are involved in the development of several therapeutic agents across various categories.

Pharmacological Activities

- Anti-inflammatory : The pyrazole core is present in drugs like celecoxib, which is used for pain relief and inflammation reduction.

- Antidepressant : Compounds like fezolamide demonstrate antidepressant activity.

- Anticancer : Pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial : Research indicates effectiveness against bacterial and fungal infections.

Table 1: Pharmacological Properties of this compound Derivatives

| Activity Type | Example Compound | Reference |

|---|---|---|

| Anti-inflammatory | Celecoxib | |

| Antidepressant | Fezolamide | |

| Anticancer | Various | |

| Antimicrobial | Various |

Agricultural Applications

This compound has been utilized as a pesticide, particularly in the formulation of insecticides. Its effectiveness against various pests makes it valuable in agricultural practices.

Insecticidal Activity

Research has demonstrated that this compound exhibits significant insecticidal properties, particularly against agricultural pests. This compound acts by disrupting the normal functioning of the nervous system in insects.

Table 2: Insecticidal Efficacy of this compound

Material Science

In material science, this compound is explored for its potential as a ligand in coordination chemistry. Its ability to form complexes with metals enhances its utility in various applications.

Coordination Chemistry

This compound serves as a cyclometalating ligand, which can stabilize metal centers and facilitate electron transfer processes. This property is crucial for developing advanced materials and catalysts.

Table 3: Coordination Properties of this compound

| Metal Ion | Complex Formation Type | Stability Constant (K) |

|---|---|---|

| Ruthenium(II) | Alkenylation | High |

| Rhodium(III) | Coupling with Alkynes | Moderate |

Case Studies

Several studies have highlighted the applications of this compound in real-world scenarios:

Case Study 1: Drug Development

A study investigated the synthesis and biological evaluation of novel pyrazole derivatives, revealing their potential as anti-inflammatory agents. The derivatives exhibited significant activity compared to standard drugs, leading to further development for clinical use .

Case Study 2: Agricultural Use

Field trials conducted on crops treated with formulations containing this compound demonstrated a marked reduction in pest populations without adversely affecting beneficial insects. This highlights its role as an effective and environmentally friendly pesticide .

Mechanism of Action

The mechanism of action of 1-Phenylpyrazole and its derivatives often involves the inhibition of specific enzymes or receptors. For example, phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects, leading to hyperexcitation and eventual death . This mechanism is specific to insects, making these compounds effective insecticides with relatively low toxicity to mammals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Alkenylation Reactions

1-Phenylpyrazole demonstrates superior reactivity compared to other azoles:

- Steric Effects : The N-methyl group in 2-phenylimidazole introduces steric hindrance, lowering reaction efficiency .

Catalytic C–H Activation and Coupling

This compound’s directing group efficiency varies with metal catalysts and solvent environments:

- Rhodium-Catalyzed Reactions : Forms stable 7-membered rhodacycles, with C–N coupling suppressed in favor of C–C bond formation .

- Solvent-Dependent Selectivity: In oxidative coupling with alkynes, polar solvents favor naphthalene derivatives, while non-polar solvents yield quinolines .

- Comparison with Pyridines: 2-Phenylpyridine and benzo[h]quinoline show lower yields (65–77%) in Pd-catalyzed acylation compared to this compound .

Halogenation Reactivity

This compound’s inertness toward electrophilic halogenation is overcome using TT/TfOH catalysis:

| Substrate | Halogen Source | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | NCS | None | <5 | |

| This compound | NCS | TT/TfOH | 64 | |

| Unactivated arenes | NXS | TT/TfOH | Variable |

- Mechanistic Insight : TT/TfOH generates electrophilic sulfonium intermediates, enabling halogenation of otherwise unreactive substrates .

Computational and Structural Comparisons

- Rotational Barriers : MMFF94s overestimates planarity in this compound, whereas MP2 calculations reveal a slight out-of-plane conformation .

- Spin-State Energetics : Co(III)-catalyzed C–H activation of this compound proceeds on the singlet surface, avoiding spin-crossover complexities seen in other substrates .

Biological Activity

1-Phenylpyrazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its various biological effects, including antimicrobial, anticancer, and insecticidal properties, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound can involve various methods, often starting from hydrazine derivatives and phenyl-substituted precursors. Recent studies have explored novel synthetic routes that enhance yield and purity, which are critical for biological testing .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, studies have reported effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds often compare favorably with standard antibiotics .

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | E. coli | 40 | Ampicillin | 32 |

| This compound | S. aureus | 20 | Norfloxacin | 16 |

| Novel Derivative | A. niger | 50 | Griseofulvin | 40 |

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For example, compounds have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses associated with cancer progression. In vitro assays indicated that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

Insecticidal Activity

This compound is also known for its use in agricultural applications as an insecticide. Fipronil, a derivative of this compound, acts as a potent insecticide by inhibiting GABA-gated chloride channels in insects, leading to neurotoxicity. Clinical cases of fipronil poisoning in humans have been documented, showing symptoms such as seizures and agitation, but with generally favorable outcomes after supportive treatment .

Fipronil Poisoning Cases

A notable study documented seven cases of acute self-poisoning with fipronil (Regent 50 SC). The patients exhibited varying degrees of symptoms including seizures and vomiting. The peak plasma concentrations reached were significant, indicating the compound's potency even at low doses. Supportive care was primarily employed, leading to favorable outcomes for most patients .

Antimicrobial Efficacy Study

In another study focusing on the antimicrobial efficacy of pyrazole derivatives, researchers synthesized several compounds and tested them against a panel of pathogens. The results indicated that some derivatives were significantly more effective than traditional antibiotics, suggesting their potential use in treating resistant infections .

Q & A

Basic Research Questions

Q. What are common synthetic methods for preparing 1-phenylpyrazole-based coordination complexes?

- Methodology : this compound (ppz) is typically reacted with metal precursors (e.g., IrCl₃·3H₂O) in mixed solvents (e.g., 2-ethoxyethanol/water) under reflux (408 K). The resulting dimeric complexes (e.g., [Ir(μ-Cl)(ppz)₂]₂) are purified via column chromatography using CH₂Cl₂/petroleum ether (4:1). Ligand exchange with ancillary ligands (e.g., 1,10-phenanthroline) yields heteroleptic complexes . For Rh-based cyclometallated complexes, RhCl₃ is used under similar conditions .

Q. How are this compound derivatives characterized structurally and chemically?

- Methodology : Elemental analysis (C, H, N) confirms stoichiometry. Spectroscopic techniques (¹H/¹³C NMR, FTIR) validate ligand coordination and purity. X-ray crystallography resolves crystal structures, while mass spectrometry confirms molecular weights . For photophysical studies, UV-Vis and fluorescence spectroscopy are employed .

Q. What biological activities are associated with this compound derivatives?

- Methodology : Derivatives are screened for anticancer activity (e.g., Hep G2 cell lines via MTT assay), antimicrobial activity (disk diffusion), and antioxidant potential (DPPH radical scavenging). Molecular docking (e.g., GOLD software) predicts binding affinities to targets like BCL2 . Substituents like trifluoromethyl or methoxy groups enhance bioactivity .

Q. Why is this compound a key ligand in optoelectronic materials?

- Methodology : Its rigid structure and strong σ-donor/π-acceptor properties stabilize metal centers (e.g., Ir³⁺), enabling efficient phosphorescence. Cyclometallated Ir(ppz)₂(LX) complexes exhibit tunable emission via ancillary ligand modification (e.g., BTZ derivatives) .

Q. What structural features of this compound influence its reactivity in organometallic synthesis?

- Methodology : The pyrazole ring’s N-atoms act as chelating sites, directing C–H activation at the phenyl ring. Electron-withdrawing substituents (e.g., CF₃) enhance electrophilicity, facilitating regioselective alkenylation or arylation .

Advanced Research Questions

Q. How can regioselective C–H bond functionalization be achieved in this compound derivatives?

- Methodology : Pd(II)/Rh(III) catalysts enable directed C–H activation. For Pd(OAc)₂-catalyzed alkenylation, reactions occur in acetic acid under O₂ with 4,5-diazafluoren-9-one (DAF) as an oxidant. Electron-deficient alkenes (e.g., acrylates) yield β-substituted products with dual fluorescence properties . Rhodium systems use HOAc as an autocatalyst for C–H activation .

Q. What are the mechanistic differences between Rh- and Pd-catalyzed C–H functionalization of this compound?

- Methodology : Rh catalysis often involves a five-membered metallacycle intermediate, where the pyrazole directs metal insertion. Pd systems rely on oxidants (e.g., O₂) for turnover. Steric effects from substituents (e.g., N-methyl groups) reduce yields in Rh-catalyzed reactions due to hindered intermediate formation .

Q. How do computational methods aid in designing this compound-based therapeutics?

- Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO gaps), while molecular docking predicts binding modes to targets like kinases. For example, 4-methoxyphenyl substituents improve hydrophobic interactions in BCL2 docking .

Q. What role do substituents play in tuning the photophysical properties of this compound-metal complexes?

- Methodology : Electron-withdrawing groups (e.g., CF₃) on ancillary ligands redshift emission wavelengths. Polar solvents stabilize charge-transfer (ICT) states, enabling dual fluorescence. Crystal packing analysis (e.g., C–H···π interactions) explains solid-state luminescence quenching .

Q. How do autocatalytic processes influence C–H activation in this compound systems?

Properties

IUPAC Name |

1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITMXBRCQWOZPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30150108 | |

| Record name | 1-Phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-00-7 | |

| Record name | 1-Phenylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpyrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30150108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Phenylpyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD5GA7KV5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.